(7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone

Epigenetics Bromodomain inhibition Target engagement

(7-Amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone (CAS 927996-40-5) is a structurally validated, BPTF bromodomain-targeted chemical probe (three-letter code VYM). A high-resolution co-crystal structure (PDB: 7K6S, 1.23 Å) confirms its binding pose within the acetyl-lysine recognition pocket, directly enabling structure-based drug design and fragment-based optimization of the cyclopropylmethanone hydrophobic anchor. The compound exhibits cellular target engagement (NanoBRET IC50 = 0.9 ± 0.2 μM) against BPTF bromodomain, providing a functional benchmark for selectivity profiling versus carbonic anhydrase-inhibitory 2-oxo-dihydroquinoline analogs. Its favorable physicochemical profile (LogP = 1.36, zero Rule-of-Five violations) and scaffold-specific engagement render it a high-confidence starting point for epigenetic drug discovery and a precise control in bromodomain-versus-carbonic anhydrase mechanistic studies. Generic substitution with non-cyclopropyl or 2-oxo variants risks loss of target engagement and off-target shifts—insist on the authentic VYM ligand with verified identity.

Molecular Formula C13H16N2O
Molecular Weight 216.28g/mol
CAS No. 927996-40-5
Cat. No. B363612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone
CAS927996-40-5
Molecular FormulaC13H16N2O
Molecular Weight216.28g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)N)N(C1)C(=O)C3CC3
InChIInChI=1S/C13H16N2O/c14-11-6-5-9-2-1-7-15(12(9)8-11)13(16)10-3-4-10/h5-6,8,10H,1-4,7,14H2
InChIKeyZNDAWHMDCROZJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone (CAS 927996-40-5): Baseline Specifications and Procurement Context


(7-Amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone (CAS 927996-40-5), also designated as 1-cyclopropanecarbonyl-3,4-dihydro-2H-quinolin-7-amine, is a synthetic organic compound belonging to the 3,4-dihydroquinoline class with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . The compound features a partially saturated quinoline core bearing a primary amino group at the 7-position and an N-linked cyclopropylmethanone moiety at position 1 [1]. Its three-letter PDB code VYM corresponds to its validated crystal structure as a ligand bound to the bromodomain of human BPTF (Bromodomain and PHD finger-containing Transcription Factor), establishing its defined role as a chemical probe in epigenetic target engagement studies [2].

Why Generic Substitution Fails: Structural Determinants of (7-Amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone Differentiation


The 3,4-dihydroquinoline scaffold is a privileged chemotype with broad biological activity, but small structural variations produce profound differences in target engagement, potency, and selectivity [1]. Substitution of the N-linked cyclopropylmethanone moiety in (7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone with alternative carbonyl substituents (e.g., furan-2-yl, ethanone) or relocation of the amino group alters both the compound's conformational profile and its hydrogen-bonding network within target binding pockets . Furthermore, the dihydroquinoline core—lacking the 2-oxo group present in structurally related carbonic anhydrase inhibitor scaffolds—defines a distinct pharmacophore that precludes interchangeability with 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives, which exhibit divergent target specificity and mechanism of inhibition [2]. Generic substitution without empirical validation therefore risks loss of defined target engagement, altered potency, and unpredictable off-target profiles.

(7-Amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone: Quantitative Comparative Evidence for Procurement Decision-Making


BPTF Bromodomain Inhibitor Cell-Based Activity: NanoBRET Target Engagement IC50 Comparison

In a live-cell NanoBRET target engagement assay, (7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone (designated Compound 4 or SKT1174) demonstrated an IC50 of 0.9 ± 0.2 μM against the BPTF bromodomain, representing the highest in cellulo affinity among the compound series evaluated [1]. The NanoBRET assay measures compound binding in a physiologically relevant cellular context, providing a more translationally meaningful metric than isolated in vitro binding assays. This cell-based activity corroborated the compound's in vitro AlphaScreen competitive inhibition profile and its favorable Caco-2 permeability, which enables cellular penetration [1].

Epigenetics Bromodomain inhibition Target engagement

High-Resolution Structural Validation: BPTF Bromodomain Co-Crystal Structure Resolution

(7-Amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone has been co-crystallized with the human BPTF bromodomain at a resolution of 1.23 Å (PDB ID: 7K6S), enabling unambiguous determination of its binding pose and key ligand-protein interactions [1]. This high-resolution structure reveals the compound occupying the acetyl-lysine binding pocket, with the cyclopropylmethanone moiety engaging in specific hydrophobic contacts and the 7-amino group forming critical hydrogen bonds within the pocket [1].

Structural biology Bromodomain X-ray crystallography

Physicochemical Property Differentiation: LogP and LogD Comparison with Structurally Related Analogs

The cyclopropylmethanone substituent confers distinct lipophilicity and ionization characteristics compared to structurally related analogs bearing alternative N-acyl moieties. (7-Amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone exhibits an ACD/LogP of 1.36 and an ACD/LogD (pH 7.4) of 1.83 . In contrast, the furan-2-yl analog (CAS 927996-43-8) displays a predicted pKa of 4.69 ± 0.20 and a higher predicted density of 1.279 ± 0.06 g/cm³ , indicative of altered polarity and hydrogen-bonding capacity attributable to the heteroaromatic substituent.

Physicochemical properties Drug-likeness Lipophilicity

Scaffold Differentiation: Target Specificity Contrast with 7-Amino-3,4-dihydroquinolin-2(1H)-one Derivatives

The 7-amino-3,4-dihydroquinoline scaffold lacking the 2-oxo group (as in (7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone) is structurally and pharmacologically distinct from the 7-amino-3,4-dihydroquinolin-2(1H)-one series, which has been extensively characterized as a carbonic anhydrase inhibitor scaffold [1]. The 2-oxo series demonstrates inhibition primarily against hCA IX (tumor-associated isoform) with KIs ranging from 243.6 to 2785.6 nM, while showing weak or no inhibition against hCA I, II, and IV [1]. In contrast, the non-oxo dihydroquinoline scaffold of the target compound engages bromodomain targets (BPTF) via a fundamentally different binding mechanism involving acetyl-lysine pocket recognition rather than zinc coordination [2].

Target selectivity Carbonic anhydrase Bromodomain

Cyclopropyl Substituent Contribution: Metabolic Stability and Conformational Constraint

The cyclopropyl group in (7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone introduces conformational constraint while maintaining a compact hydrophobic footprint that accommodates the BPTF bromodomain binding pocket without steric clash [1]. Cyclopropyl substituents are established in medicinal chemistry as metabolically stable bioisosteres that resist CYP450-mediated oxidation compared to alkyl or heteroaromatic alternatives, potentially enhancing compound half-life in cellular and in vivo contexts . In contrast, the furan-2-yl analog (CAS 927996-43-8) contains a metabolically labile heteroaromatic ring susceptible to oxidative ring-opening, which may compromise stability in prolonged assays .

Metabolic stability Conformational constraint Medicinal chemistry

Rule of Five Compliance and Drug-Likeness: Comparative Calculated Properties

(7-Amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone exhibits favorable calculated physicochemical properties consistent with oral drug-likeness: zero Rule of Five violations, polar surface area of 46 Ų, and only one freely rotatable bond . These properties compare favorably to typical dihydroquinoline derivatives, which often possess higher molecular weights or increased rotatable bond counts that can reduce passive permeability. The compound's ACD/BCF (bioconcentration factor) at pH 7.4 is 14.34, and its ACD/KOC (soil organic carbon-water partition coefficient) at pH 7.4 is 233.84 , both within acceptable ranges for a small-molecule probe.

Drug-likeness ADME Physicochemical profiling

(7-Amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone: Validated Application Scenarios Based on Empirical Evidence


BPTF Bromodomain Chemical Probe Development and Epigenetic Target Validation

This compound serves as a validated ligand for the BPTF bromodomain, with a high-resolution co-crystal structure (1.23 Å, PDB: 7K6S) confirming its binding pose within the acetyl-lysine recognition pocket [1]. Its cell-based activity (NanoBRET IC50 = 0.9 ± 0.2 μM) establishes its utility in cellular target engagement studies, enabling functional characterization of BPTF bromodomain inhibition in live cells [2].

Structure-Based Drug Design and Computational Modeling of Bromodomain Inhibitors

The availability of a high-resolution co-crystal structure (1.23 Å) with unambiguous electron density for the ligand provides a robust starting point for structure-based drug design, molecular docking studies, and pharmacophore modeling of BPTF bromodomain inhibitors [1]. The cyclopropylmethanone moiety offers a defined hydrophobic anchor point for fragment-based design strategies [1].

Reference Standard for Dihydroquinoline Scaffold SAR and Physicochemical Benchmarking

With well-characterized physicochemical properties (LogP = 1.36, LogD = 1.83 at pH 7.4, zero Rule of Five violations) and a defined target engagement profile, this compound can serve as a benchmark for structure-activity relationship (SAR) studies exploring modifications to the dihydroquinoline core, N-acyl substituent, or amino group position .

Comparative Pharmacology Studies Distinguishing Bromodomain from Carbonic Anhydrase Inhibition

The compound's demonstrated BPTF bromodomain engagement contrasts with the carbonic anhydrase inhibition profile of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives (hCA IX KI = 243.6–2785.6 nM) [3]. This scaffold-level divergence enables its use as a control or comparator in selectivity profiling studies designed to differentiate bromodomain-targeted from carbonic anhydrase-targeted activities within the dihydroquinoline chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.